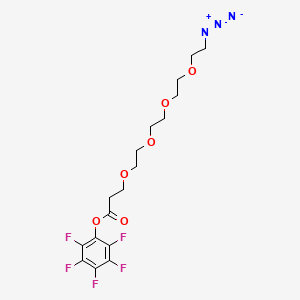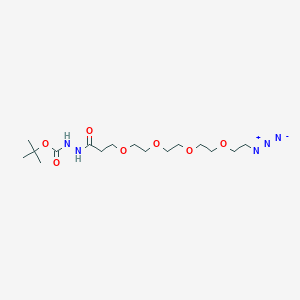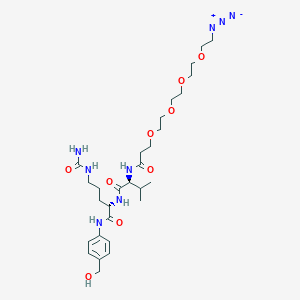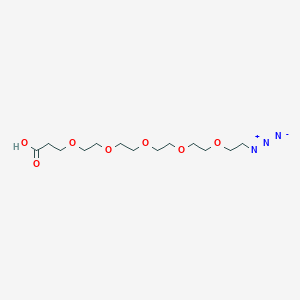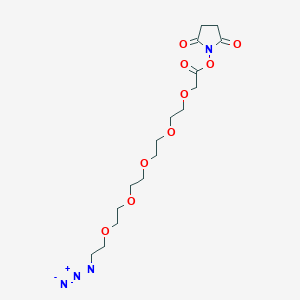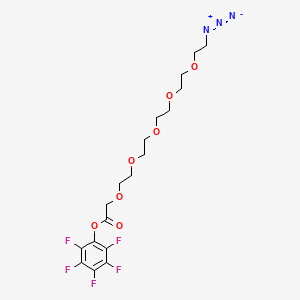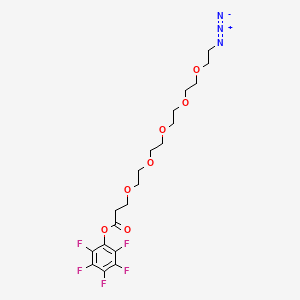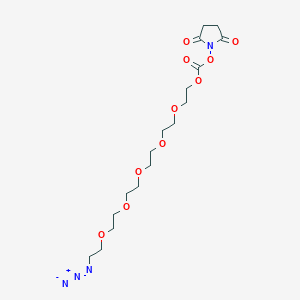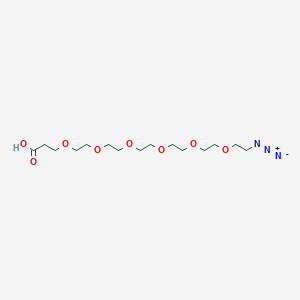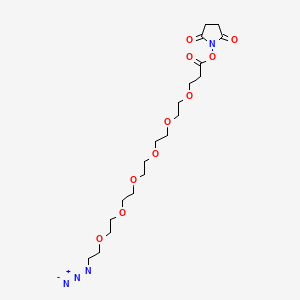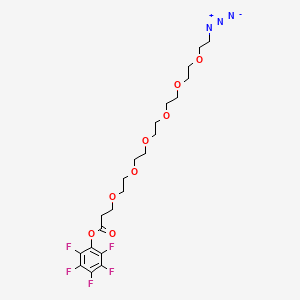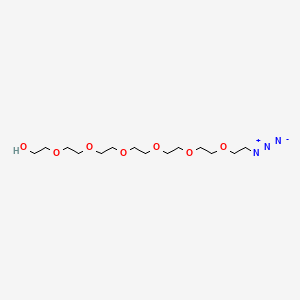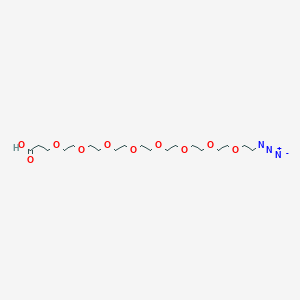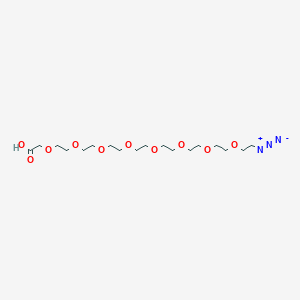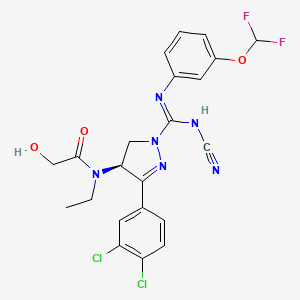
BAY 598-Bio-X
Descripción general
Descripción
BAY 598-Bio-X, also known as BAY-598, is a potent and selective competitive inhibitor of SMYD2 lysine methyltransferase . It has a unique chemotype relative to the current SMYD2 chemical probe LLY-507 and other inhibitors . It inhibits in vitro methylation of p53K370 with an IC50 of 27 nM and has more than 100-fold selectivity over other histone methyltransferases and other non-epigenetic targets .
Molecular Structure Analysis
The molecular weight of BAY 598-Bio-X is 525.34 . Its molecular formula is C22H20Cl2F2N6O3 . The chemical name is N - [ (4 S )-1- [ (Cyanoamino) [ [3- (difluoromethoxy)phenyl]imino]methyl]-3- (3,4-dichlorophenyl)-4,5-dihydro-1 H -pyrazol-4-yl]- N -ethyl-2-hydroxyacetamide .Chemical Reactions Analysis
BAY 598-Bio-X is a potent, peptide-competitive chemical probe for SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase inhibitor that dimethylates histone H3K36 and methylates histone H3K4 . SMYD2 also methylates Lys-370 of p53, leading to decreased DNA-binding activity .Physical And Chemical Properties Analysis
BAY 598-Bio-X has a molecular weight of 524.1 and a molecular formula of C22H20Cl2F2N6O3 . It has a MollogP of 3.881 and a PSA of 86.02 . It has one chiral centre, 11 rotatable bonds, 7 hydrogen bond acceptors, and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación
Epigenetics
- Results/Outcomes : BAY 598 alters histone methylation levels, affecting gene transcription and potentially influencing disease pathways .
Cancer Research
- Results/Outcomes : Increased cancer cell death and altered methylation patterns, potentially improving treatment efficacy .
Substrate Identification
- Results/Outcomes : AHNAK methylation patterns elucidated, providing insights into its cellular roles .
Xenograft Models
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJIRVZJJGFTK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BAY 598-Bio-X | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



